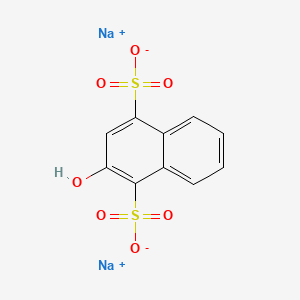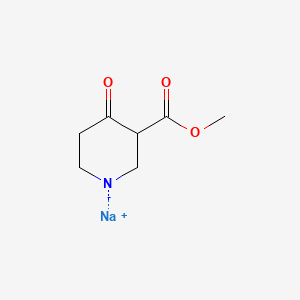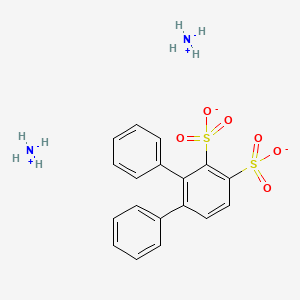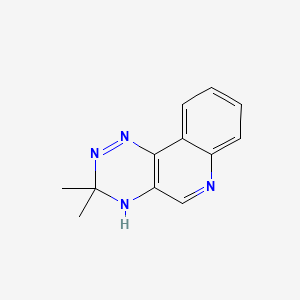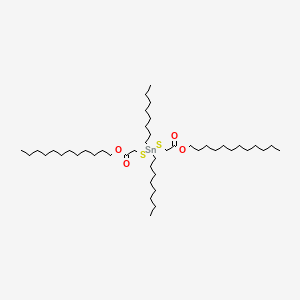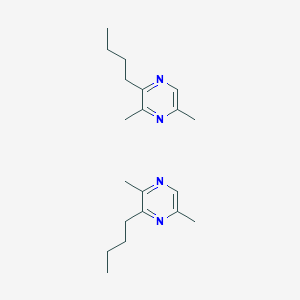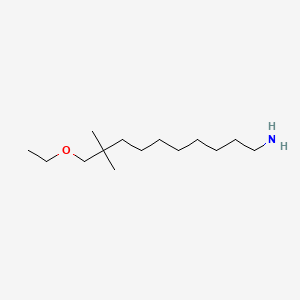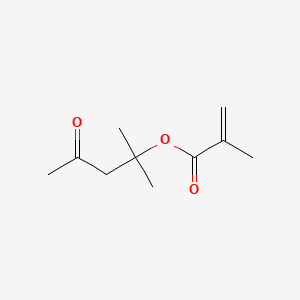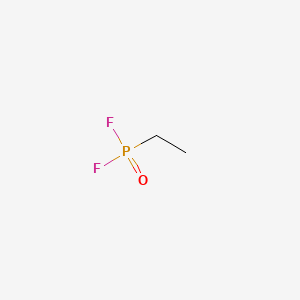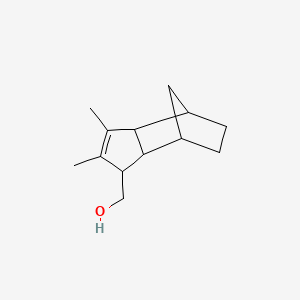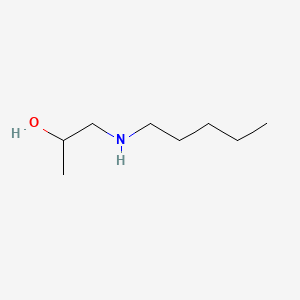
1-(Pentylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentylamino)-2-propanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a pentylamino group attached to a propanol backbone
Preparation Methods
The synthesis of 1-(Pentylamino)-2-propanol can be achieved through several routes. One common method involves the reaction of 2-propanol with pentylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-(Pentylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various catalysts. Reaction conditions often involve specific temperatures and pH levels to optimize product formation.
Scientific Research Applications
1-(Pentylamino)-2-propanol has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Pentylamino)-2-propanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-(Pentylamino)-2-propanol can be compared with other amino alcohols, such as 1-(Butylamino)-2-propanol and 1-(Hexylamino)-2-propanol. While these compounds share similar structures, the length of the alkyl chain can influence their chemical properties and reactivity. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of ongoing research.
Properties
CAS No. |
41063-36-9 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-(pentylamino)propan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-6-9-7-8(2)10/h8-10H,3-7H2,1-2H3 |
InChI Key |
GJLXSQMDBRASLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



